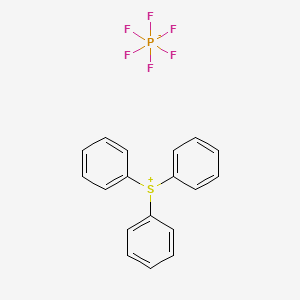

Triphenylsulfonium hexafluorophosphate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

triphenylsulfanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15S.F6P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7(2,3,4,5)6/h1-15H;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOZWFGJJSDVIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F6PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90886153 | |

| Record name | Sulfonium, triphenyl-, hexafluorophosphate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90886153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57835-99-1, 104558-95-4 | |

| Record name | Triphenylsulfonium hexafluorophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57835-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfonium, triphenyl-, hexafluorophosphate(1-) (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057835991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfonium, triphenyl-, hexafluorophosphate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfonium, triphenyl-, hexafluorophosphate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90886153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A mixture of: thiobis(4,1-phenylene)-S,S,S',S'-tetraphenyldisulfonium bishexafluorophosphate; diphenyl(4-phenylthiophenyl)sulfonium hexafluorophosphate; propylene carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.521 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triphenylsulphonium hexafluorophosphate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for Synthesis and Structural Modification of Triphenylsulfonium Hexafluorophosphate and Its Analogs

Contemporary Synthetic Routes to Triphenylsulfonium (B1202918) Hexafluorophosphate (B91526)

Modern synthetic approaches to triphenylsulfonium hexafluorophosphate prioritize efficiency, purity, and scalability, moving away from methods that use highly toxic or expensive reagents. google.comepo.org

A prevalent and effective method for preparing triarylsulfonium salts, including this compound, involves a two-step process culminating in a metathesis reaction. google.comepo.org This approach is often favored over the traditional "iodonium salt route," which is noted for its use of toxic iodonium (B1229267) salts and expensive reagents in the initial, lower-yielding step. google.comepo.org

The first step typically involves the reaction of an aryl Grignard reagent with a diarylsulfoxide. google.comchemicalbook.com For instance, a Grignard reagent prepared from chlorobenzene (B131634) can be reacted with diphenyl sulfoxide (B87167). chemicalbook.com This is followed by a metathetical reaction, also known as a double replacement or partner-swap reaction, where an intermediate salt, such as triphenylsulfonium bromide, is treated with a salt containing the desired anion. google.comyoutube.comyoutube.com To obtain the hexafluorophosphate salt, reagents like ammonium (B1175870) hexafluorophosphate or potassium hexafluorophosphate are used. google.comepo.org The reaction with ammonium hexafluorophosphate in acetonitrile (B52724), for example, results in the precipitation of the desired this compound, which can then be purified by recrystallization. google.comepo.org This final step is an ion exchange process driven by the formation of a stable product. youtube.comyoutube.com

A general representation of the metathesis step is: (C₆H₅)₃S⁺Br⁻ + NH₄⁺PF₆⁻ → (C₆H₅)₃S⁺PF₆⁻ + NH₄⁺Br⁻

This pathway is advantageous as it can produce high-purity crystalline products in high yield. google.comepo.org

Furthermore, the metathesis step can be performed efficiently in non-aqueous solvents like acetone (B3395972) or acetonitrile, which facilitates the isolation of the final product. google.comepo.org By avoiding the more hazardous and costly reagents of earlier methods, this optimized process represents a more viable route for the commercial-scale synthesis of this compound. google.comepo.org

Design and Synthesis of Novel Triphenylsulfonium Derivatives

Modifying the structure of the triphenylsulfonium cation or its counter-ion allows for the fine-tuning of its properties, such as thermal stability, solubility, and acid-generating efficiency, for specific applications. rsc.orgresearchgate.net

The introduction of alkyl or aryl substituents onto the phenyl rings of the triphenylsulfonium cation is a key strategy for creating novel derivatives. nih.govresearchgate.net The synthesis of triarylsulfonium (TAS) salts with sterically demanding substituents has been explored to enhance properties like alkaline stability, which is crucial for applications such as anion exchange membranes. nih.govacs.orgresearchgate.net

Two primary methods for synthesizing these derivatives are:

Reactions with Arynes : Diaryl sulfides or sulfoxides can react with arynes, generated in situ, to produce triarylsulfonium salts. nih.govacs.org Studies have shown that using diaryl sulfoxides generally results in higher yields compared to diaryl sulfides. nih.govacs.org

Friedel-Crafts Reactions : The reaction of a diaryl sulfoxide with an aromatic compound in the presence of an acid, such as trifluoromethanesulfonic anhydride, can effectively produce sterically bulky TAS salts in good yields. nih.govacs.org

These methods allow for the creation of cations like tris(2,5-dimethylphenyl)sulfonium and bis(2,5-dimethylphenyl)mesitylsulfonium. researchgate.netacs.org The increased steric bulk around the central sulfur atom has been shown to dramatically improve the cation's resistance to alkaline degradation. researchgate.net For example, bis(2,5-dimethylphenyl)mesitylsulfonium exhibits significantly higher alkaline resistance than conventional quaternary ammonium cations. researchgate.net

The synthesis of various substituted sulfonium (B1226848) salts is summarized in the table below.

Interactive Table: Synthesis of Substituted Triarylsulfonium (TAS) Salts

| Starting Materials (Sulfoxide/Sulfide (B99878) + Aryne or Aromatic) | Reaction Type | Product Cation | Yield (%) | Reference |

| Diphenyl Sulfide + Benzyne precursor | Aryne Addition | Triphenylsulfonium | - | nih.gov |

| Bis(2,5-dimethylphenyl) Sulfide + Benzyne precursor | Aryne Addition | (2,5-Dimethylphenyl)diphenylsulfonium | - | nih.gov |

| Diphenyl Sulfide + 3,6-Dimethylbenzyne precursor | Aryne Addition | (3,6-Dimethylphenyl)diphenylsulfonium | 44 | nih.gov |

| Bis(2,5-dimethylphenyl) Sulfoxide + p-Xylene | Friedel-Crafts | Tris(2,5-dimethylphenyl)sulfonium | 60 | acs.org |

| Biphenyl Sulfoxide + Biphenyl Sulfide | Condensation | 4-(Phenylthio)triphenylsulfonium | 87.6 | researchgate.net |

Different counter-ions can be introduced via metathesis, allowing for the synthesis of a wide variety of salts from a common intermediate like triphenylsulfonium bromide. google.com For example, reacting the bromide salt with ammonium hexafluorophosphate yields the hexafluorophosphate salt, while using potassium hexafluoroantimonate yields the hexafluoroantimonate salt. google.com

The influence of the counter-ion is particularly significant in photoacid generator (PAG) performance for lithography. researchgate.netnih.gov Studies have shown that the structure of the anion can influence the acid diffusion behavior and mobility within a resist film. google.com A comprehensive evaluation of PAGs with different anions like p-toluenesulfonate (pTS-), 2-(trifluoromethyl)benzene-1-sulfonate (TFMBS-), and triflate (TF-) revealed that the anion's structure affects the acidity of the photogenerated acid and the energy required for photolysis. nih.gov For instance, the gas-phase proton affinity values indicate an increasing acidity strength in the order of pTS- < TFMBS- < TF-. nih.gov The counter-ion can also impact the glass transition temperature and moisture sorption behavior of amorphous organic salts. nih.gov

Interactive Table: Properties Influenced by Counter-Ion in Onium Salts

| Cation | Counter-Ion | Influenced Property | Observation | Reference |

| Triphenylsulfonium | Hexafluorophosphate (PF₆⁻) | Lithographic Performance | Standard PAG for photolithography. | |

| Triphenylsulfonium | Hexafluoroantimonate (SbF₆⁻) | Acidity | Generates a stronger acid (HSbF₆) than HPF₆. | tcichemicals.com |

| Triphenylsulfonium | Triflate (CF₃SO₃⁻), Nonaflate (C₄F₉SO₃⁻) | Lithographic Performance | Influences photospeed and line edge roughness. | researchgate.net |

| Triphenylsulfonium | p-Toluenesulfonate (pTS⁻) | Photolysis Energy | Displayed the lowest photolysis reaction energy among tested anions. | nih.gov |

| Propranolol / Nicardipine | Various | Glass Transition Temp. (Tg) | Tg was dependent on the counterion used to form the amorphous salt. | nih.gov |

To address issues such as PAG migration and volatility in photoresist films, researchers have developed polymer-bound triphenylsulfonium salts. nih.govingentaconnect.comresearchgate.net In this design, the sulfonium salt is covalently attached to a polymer backbone, either as a side chain or within the main chain. nih.govingentaconnect.com

A common approach involves the synthesis of a monomer containing the triphenylsulfonium salt moiety, which is then copolymerized with other monomers to form the desired resist polymer. nih.govingentaconnect.com For example, a novel acrylic monomer, triphenylsulfonium salt methyl methacrylate (B99206) (TPSMA), has been synthesized and copolymerized with methyl methacrylate (MMA) to create a polymer-bound PAG. nih.gov Similarly, terpolymers incorporating TPSMA have been synthesized for use as positive tone photoresists. ingentaconnect.com

These polymer-bound PAGs offer several advantages over traditional systems where the PAG is simply blended with the polymer. researchgate.netresearchgate.net They can improve lithographic performance by enhancing sensitivity and resolution while reducing line width roughness. nih.govresearchgate.net Studies comparing PAG-bound polymers to PAG-blend polymers suggest that incorporating the PAG into the polymer can improve acid diffusion control and may lead to higher resolution patterning. researchgate.net

Crystallographic Analysis of this compound and Related Salts

The three-dimensional arrangement of ions in the solid state is fundamental to understanding the physical and chemical properties of ionic compounds. For triphenylsulfonium salts, X-ray crystallography provides precise details on molecular geometry, bond parameters, and the nature of intermolecular forces that govern the crystal lattice.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful analytical technique that provides definitive information about the atomic arrangement within a crystal. ub.edu Studies on triphenylsulfonium (TPS) salts reveal common structural motifs, particularly a distorted trigonal-pyramidal geometry around the central sulfur atom in the cation. nih.goviucr.orggeorgiasouthern.edunih.gov

The crystal structure of this compound ([TPS][PF₆]) has been determined through single-crystal X-ray diffraction. nih.goviucr.org It crystallizes in the monoclinic system with the centrosymmetric space group P2₁/n. nih.goviucr.orggeorgiasouthern.edudntb.gov.uaresearchgate.net The asymmetric unit of the crystal contains one formula unit of [TPS][PF₆]. nih.goviucr.org The sulfur atom in the triphenylsulfonium cation displays the characteristic distorted trigonal-pyramidal geometry, with C–S–C bond angles measured at 105.20(13)°, 104.70(13)°, and 102.96(14)°. nih.gov The sulfur-carbon bond distances are all similar, falling within the range of 1.787(3) to 1.790(3) Å. nih.gov

Crystallographic Data for this compound ([TPS][PF₆])

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₈H₁₅S⁺ · PF₆⁻ | nih.goviucr.org |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/n | nih.goviucr.orgdntb.gov.uaresearchgate.net |

| C1—S1—C7 Angle | 105.20 (13)° | nih.gov |

| C1—S1—C13 Angle | 104.70 (13)° | nih.gov |

| C7—S1—C13 Angle | 102.96 (14)° | nih.gov |

| S—C Bond Length Range | 1.787 (3) - 1.790 (3) Å | nih.gov |

Comparative crystallographic studies have been conducted on other triphenylsulfonium salts, such as the triiodide ([TPS][I₃]) and perchlorate (B79767) ([TPS][ClO₄]) analogs. iucr.orgdntb.gov.ua Like the hexafluorophosphate salt, [TPS][I₃] also crystallizes in the monoclinic P2₁/n space group. iucr.orggeorgiasouthern.edudntb.gov.ua In contrast, [TPS][ClO₄] crystallizes in the P2₁ space group and its asymmetric unit contains two distinct salt units. iucr.orggeorgiasouthern.edudntb.gov.ua Despite these differences in symmetry and packing, the geometry of the triphenylsulfonium cation remains remarkably consistent across these salts, with S–C bond lengths typically ranging from 1.77 to 1.80 Å and C–S–C bond angles falling between 102° and 106°. iucr.orgnsf.govresearchgate.net

Comparison of Crystallographic Data for Triphenylsulfonium Salts

| Compound | Crystal System | Space Group | Cation Geometry | Reference |

|---|---|---|---|---|

| [TPS][PF₆] | Monoclinic | P2₁/n | Distorted trigonal-pyramidal | nih.goviucr.org |

| [TPS][I₃] | Monoclinic | P2₁/n | Distorted trigonal-pyramidal | iucr.orggeorgiasouthern.edu |

| [TPS][ClO₄] | Monoclinic | P2₁ | Distorted trigonal-pyramidal | iucr.orggeorgiasouthern.edu |

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is dictated by a network of non-covalent interactions. Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular contacts, reveals that the packing is dominated by hydrogen-based interactions. nih.goviucr.org For the triphenylsulfonium cation, the most significant contacts are H···H (38.9%), H···F (29.4%), and H···C (22.1%). nih.goviucr.org Conversely, for the hexafluorophosphate anion, F···H contacts are overwhelmingly dominant, accounting for 92.4% of the intermolecular interactions. nih.goviucr.org

These interactions, particularly the numerous H···F contacts between the hydrogen atoms of the phenyl rings and the fluorine atoms of the anion, are the primary forces organizing the ions in the crystal lattice. nih.goviucr.orgresearchgate.net This network of interactions results in the formation of zigzag chains composed of cations and anions that propagate along the b-axis direction of the crystal. nih.goviucr.orgresearchgate.net Notably, analysis of the crystal structure shows no evidence of significant π–π stacking between the phenyl rings of adjacent cations, a feature that is sometimes observed in other aromatic salts. iucr.orggeorgiasouthern.edudntb.gov.uaresearchgate.net The absence of such interactions indicates that the crystal packing is primarily governed by the electrostatic and hydrogen-bonding-type contacts between the cation and anion. iucr.orgdntb.gov.ua

In related salts, a similar reliance on hydrogen-based contacts is observed, with the specific nature of the interaction being dependent on the anion. iucr.orggeorgiasouthern.edudntb.gov.ua For instance, in [TPS][I₃] and [TPS][ClO₄], the packing is influenced by I···H and O···H contacts, respectively, which also organize the ions into chain-like or ribbon-like arrangements. iucr.orggeorgiasouthern.edudntb.gov.ua

Fundamental Photochemistry and Mechanistic Elucidation of Photoacid Generation

Primary Photolytic Cleavage Mechanisms of the Sulfonium (B1226848) Cation

Upon absorbing ultraviolet (UV) light, the triphenylsulfonium (B1202918) cation is promoted to an excited electronic state. wikipedia.org The subsequent decay of this excited state primarily involves the cleavage of a carbon-sulfur (C-S) bond, which can proceed through two distinct mechanistic pathways: homolytic and heterolytic scission. ibm.comosti.gov The direct irradiation of triphenylsulfonium salts is proposed to occur from the singlet excited state, leading to a predominance of heterolytic cleavage, though some homolytic cleavage also occurs. ibm.comosti.gov In contrast, triplet-sensitized photolysis favors the homolytic cleavage pathway. ibm.comresearchgate.net

The primary photochemical event for the triphenylsulfonium cation is the scission of the C-S bond. ibm.comnih.gov Direct photolysis leads to two competing cleavage pathways:

Heterolytic Cleavage : This pathway involves the asymmetric breaking of the C-S bond, where the bonding electrons remain with the sulfur atom. This process results in the formation of a phenyl cation and a molecule of diphenyl sulfide (B99878). ibm.com This pathway is considered predominant during direct irradiation from the singlet excited state. ibm.comosti.gov

Homolytic Cleavage : This pathway involves the symmetric breaking of the C-S bond, with each fragment retaining one of the bonding electrons. This generates a phenyl radical and a diphenylsulfinyl radical cation. ibm.comnih.gov This route is the main pathway when the reaction proceeds via the triplet excited state, which can be achieved through triplet sensitization. ibm.com

These initial cleavage events create highly reactive species that are confined within a "cage" of surrounding solvent or polymer matrix molecules. ibm.comresearchgate.net The subsequent reactions of these caged species determine the final product distribution. researchgate.net An "in-cage" fragmentation-recombination mechanism leads to the formation of rearrangement products like 2-, 3-, and 4-phenylthiobiphenyl. ibm.comresearchgate.net Conversely, species that diffuse out of this initial cage can undergo "cage-escape" reactions with the surrounding medium. researchgate.net The formation of diphenyl sulfide is considered a primary cage-escape reaction product. researchgate.net

The C-S bond scission directly produces a set of highly reactive intermediates. The specific intermediates formed are dependent on the cleavage pathway. ibm.com

From Heterolytic Cleavage :

Phenyl Cation (C₆H₅⁺) : A high-energy carbocation. ibm.com

Diphenyl Sulfide ((C₆H₅)₂S) : A stable sulfide molecule formed concurrently. ibm.com

From Homolytic Cleavage :

Phenyl Radical (C₆H₅•) : A neutral radical species. ibm.comnih.gov

Diphenylsulfinyl Radical Cation ([(C₆H₅)₂S]•⁺) : A radical cation that is a key intermediate in the acid generation process. ibm.comnih.gov

These primary intermediates, particularly the phenyl radical and the diphenylsulfinyl radical cation, can react further, often with the solvent or other components of the matrix, to ultimately produce the Brønsted acid. ibm.comnih.gov For instance, the radical intermediates can abstract hydrogen atoms from the surrounding environment to initiate the acid formation cascade. nih.govbeilstein-journals.org

Kinetics of Photoacid Generation

The efficiency and rate of photoacid generation are critical parameters for the practical application of triphenylsulfonium hexafluorophosphate (B91526). These kinetics are quantified by the quantum yield and are influenced by the specifics of the irradiation conditions.

The quantum yield of photoacid generation (ΦH⁺) is a measure of the efficiency of the photochemical process, defined as the number of acid molecules produced per photon absorbed. For triarylsulfonium salts, this value can be quite high, though it is sensitive to the molecular structure and the surrounding environment. researchgate.net Quantum yields for various sulfonium salt photoacid generators (PAGs) have been reported to range from 0.01 to 0.4. rsc.org Studies on onium compounds irradiated at 254 nm have shown high quantum yields ranging from 0.23 to 0.85. researchgate.net The efficiency of acid generation is also dependent on the counter-ion (anion), with an established order of reactivity: SbF₆⁻ > AsF₆⁻ > PF₆⁻ ≫ BF₄⁻. mdpi.com

| Sulfonium Salt Derivative | Irradiation Wavelength (nm) | Quantum Yield (ΦH⁺) | Source |

|---|---|---|---|

| PI-EtO | 365 | 0.65 | mdpi.com |

| PI-EtO | 425 | 0.20 | mdpi.com |

| PI-CF3 | 365 | 0.60 | mdpi.com |

| PI-CF3 | 425 | 0.31 | mdpi.com |

| PAG-P | Not Specified | 0.58 | mdpi.com |

| PAG-PS | Not Specified | 0.50 | mdpi.com |

| Various Onium PAGs | 254 | 0.23 - 0.85 | researchgate.net |

| Novel Sulfonium PAGs | Not Specified | 0.01 - 0.4 | rsc.org |

Role of Hydrogen Donors and Environmental Factors in Acid Generation

Solvents are a primary source of these hydrogen atoms. ibm.com In environments containing alcohols or ethers, the radical species can abstract a hydrogen atom from the carbon alpha to the oxygen atom. nih.govbeilstein-journals.org For instance, studies in methanol (B129727) and acetonitrile (B52724) have shown that the fragmentation products react with the solvent to form the acid. nih.gov The resulting proton combines with the hexafluorophosphate anion (PF₆⁻) to yield the final strong acid.

The physical environment also plays a crucial role. ibm.comresearchgate.net In viscous media, such as polymer films, the "cage effect" is more pronounced. researchgate.net This favors the in-cage recombination of the primary photoproducts to form rearrangement products (e.g., phenylthiobiphenyls) over the cage-escape pathway that leads to diphenyl sulfide. ibm.comresearchgate.net The efficiency of acid generation can also differ between solvents; for example, higher efficiencies have been observed in dichloromethane (B109758) compared to the more polar solvent acetonitrile. mdpi.com These factors highlight the intricate interplay between the primary photochemical event and the surrounding medium in dictating the final efficiency and product distribution of the photoacid generation process.

Secondary Photochemical Reactions and Byproduct Formation

Following the primary photochemical events, the reactive intermediates generated from the photolysis of triphenylsulfonium hexafluorophosphate can undergo further reactions, leading to the formation of various byproducts. These secondary processes are influenced by factors such as the reaction medium and the presence of other chemical species.

The photodecomposition of triphenylsulfonium salts results in a variety of products, arising from both in-cage and cage-escape pathways. ibm.comibm.com Direct irradiation of triphenylsulfonium salts has been shown to produce previously unreported rearrangement products, phenylthiobiphenyls, in addition to the commonly known diphenyl sulfide. ibm.comosti.gov Specifically, photolysis in solution or polymer films yields 2-, 3-, and 4-phenylthiobiphenyl isomers. ibm.comresearchgate.net

In addition to these major products, other byproducts have been identified. For instance, upon irradiation at 193 nm in a poly(methyl methacrylate) (PMMA) film, two previously unreported photoproducts, triphenylene (B110318) and dibenzothiophene (B1670422), were detected. rsc.org The formation of these products is believed to occur through in-cage, secondary photochemical reactions, where 2-(phenylthio)biphenyl converts to triphenylene, and diphenylsulfide transforms into dibenzothiophene. rsc.org The environment plays a crucial role, as only trace amounts of these products were observed when the irradiation was carried out in an acetonitrile solution containing PMMA, highlighting the importance of topochemical factors. rsc.org

The photolysis of triphenylsulfonium salts can also lead to the formation of benzene (B151609) and other derivatives. ibm.com The specific byproducts and their relative yields can be influenced by the solvent, the presence of sensitizers, and the nature of the substituents on the phenyl rings. ibm.com

Table 1: Major Photodecomposition Products of this compound

| Product Name | Chemical Formula | Formation Pathway | Reference |

|---|---|---|---|

| Diphenyl sulfide | (C₆H₅)₂S | Cage-escape reaction | ibm.comibm.comresearchgate.net |

| 2-Phenylthiobiphenyl | C₁₈H₁₄S | In-cage fragmentation-recombination | ibm.comresearchgate.netresearchgate.net |

| 3-Phenylthiobiphenyl | C₁₈H₁₄S | In-cage fragmentation-recombination | ibm.comresearchgate.net |

| 4-Phenylthiobiphenyl | C₁₈H₁₄S | In-cage fragmentation-recombination | ibm.comresearchgate.net |

| Triphenylene | C₁₈H₁₂ | Secondary in-cage reaction of 2-(phenylthio)biphenyl | rsc.org |

| Dibenzothiophene | C₁₂H₈S | Secondary in-cage reaction of diphenylsulfide | rsc.org |

| Benzene | C₆H₆ | Formed from triplet excited state | ibm.com |

The formation of photoproducts from this compound is governed by the interplay between "in-cage" and "cage-escape" mechanisms. ibm.comibm.com Upon photoexcitation, the salt undergoes cleavage to form a pair of reactive intermediates, which are initially confined within a solvent cage.

In-cage reactions occur when these intermediates recombine within the solvent cage before they can diffuse apart. ibm.com This process is favored in environments of high viscosity, such as polymer films or viscous solutions, and in the solid state. ibm.comresearchgate.net The primary in-cage products are the phenylthiobiphenyl isomers (2-, 3-, and 4-), which result from the recombination of the initially formed radical or cationic fragments. ibm.comresearchgate.netresearchgate.net

Cage-escape reactions , on the other hand, take place when the intermediates diffuse out of the solvent cage and react with the surrounding solvent or other molecules. ibm.com The primary cage-escape product is diphenyl sulfide. ibm.comresearchgate.net Both in-cage and cage-escape pathways contribute to the generation of the desired Brønsted acid. ibm.comresearchgate.net

Comparative Photochemical Reactivity of this compound with Other Onium Salts

This compound belongs to a broader class of onium salts, which also includes iodonium (B1229267) salts. While both sulfonium and iodonium salts are effective photoacid generators, their photochemical reactivity exhibits notable differences.

The fundamental photochemistry of diaryliodonium and triarylsulfonium salts involves photoinduced fragmentation to generate reactive species. researchgate.net However, the nature of these species and the subsequent reaction pathways can differ. Direct photolysis of triphenylsulfonium salts proceeds from the singlet excited state, leading to both heterolytic and homolytic cleavage. ibm.comosti.gov In contrast, triplet sensitization of triphenylsulfonium salts leads to the formation of a triplet geminate radical pair. ibm.com

Diaryliodonium salts also undergo both heterolytic and homolytic cleavage upon direct photolysis, with the former being the predominant pathway. researchgate.net Triplet sensitization of diaryliodonium salts, however, favors the formation of products from homolytic cleavage. researchgate.net

A key difference lies in the nucleofugality (leaving group ability) of the resulting neutral species. The nucleofugality of diaryl or dialkyl sulfides is generally lower than that of iodoarenes. nih.gov This can result in a comparatively reduced reactivity for sulfonium-type reagents in certain reactions. nih.gov For instance, in the generation of diazomethyl radicals under photochemical conditions, iodonium-derived precursors have been observed to lead to more effective radical generation and shorter reaction times compared to sulfonium salts. nih.gov

While both sulfonium and iodonium salts can be photosensitized to respond to longer wavelengths of light through electron transfer processes, the specific efficiencies and reaction mechanisms can vary depending on the sensitizer (B1316253) and the onium salt structure. researchgate.netsemanticscholar.org

Table 2: Comparison of Photochemical Properties of Triphenylsulfonium and Diphenyliodonium Salts

| Property | Triphenylsulfonium Salts | Diphenyliodonium Salts | Reference |

|---|---|---|---|

| Primary Photolysis Pathway (Direct) | Predominantly heterolytic cleavage from singlet excited state, with some homolytic cleavage. | Predominantly heterolytic cleavage, with some homolytic cleavage. | ibm.comosti.govresearchgate.net |

| Primary Photolysis Pathway (Triplet Sensitized) | Forms triplet geminate radical pair. | Favors products from homolytic cleavage. | ibm.comresearchgate.net |

| Major In-Cage Products | Phenylthiobiphenyls | Iodobiphenyls | researchgate.net |

| Major Cage-Escape Product | Diphenyl sulfide | Iodobenzene | researchgate.net |

| Nucleofugality of Leaving Group | Lower (e.g., diphenyl sulfide) | Higher (e.g., iodobenzene) | nih.gov |

| Relative Reactivity in Radical Generation | Can be less effective than iodonium salts in some cases. | Often more effective in radical generation. | nih.gov |

Advanced Applications in Polymer Science and Lithography

Cationic Photopolymerization Initiated by Triphenylsulfonium (B1202918) Hexafluorophosphate (B91526)

Triphenylsulfonium hexafluorophosphate is a highly effective photoinitiator for cationic polymerization, a process where monomers with electron-donating groups are linked together to form polymers. uychem.comencyclopedia.pub Upon irradiation with ultraviolet (UV) light or an electron beam, the triphenylsulfonium cation absorbs the energy, leading to the cleavage of a carbon-sulfur bond. san-apro.co.jp This generates a Brønsted acid (in this case, hexafluorophosphoric acid, HPF₆) which then initiates the polymerization of various monomers. uychem.comsan-apro.co.jpmdpi.com The efficiency of this process is influenced by the nature of the counter-anion, with hexafluorophosphate (PF₆⁻) being highly effective due to its non-nucleophilic nature and the large size of the anion, which leads to more active propagating cationic species. mdpi.commdpi.com

Mechanisms of Ring-Opening Polymerization (e.g., Epoxides, Vinyl Ethers, Oxetanes)

The photogenerated acid from this compound is a potent catalyst for the ring-opening polymerization of cyclic monomers like epoxides, vinyl ethers, and oxetanes. wikipedia.orgmdpi.com

Epoxides: The process begins when the proton from the photogenerated acid coordinates with the oxygen atom of the epoxy ring, creating a protonated epoxide. san-apro.co.jp This protonated species is a highly reactive electrophile. Another epoxide monomer then acts as a nucleophile, attacking the protonated ring and causing it to open. san-apro.co.jp This step forms a new, larger oxonium ion, which can then be attacked by another monomer, propagating the polymer chain. san-apro.co.jp The polymerization of cyclohexene (B86901) oxide, for instance, can be rapidly initiated by triphenylsulfonium salts. mdpi.com

Vinyl Ethers: Cationic polymerization of vinyl ethers is also readily initiated by the acid generated from this compound. The proton adds to the double bond of the vinyl ether, forming a carbocation. This carbocation is the active center that propagates the polymerization by adding to the double bond of subsequent vinyl ether monomers.

Oxetanes: Oxetanes, which are four-membered cyclic ethers, undergo ring-opening polymerization in a manner similar to epoxides. radtech.org The high ring strain of oxetanes makes them susceptible to acid-catalyzed ring-opening. radtech.org The polymerization of oxetane (B1205548) initiated by hexafluorophosphate salts can be rapid, though the kinetics can be complex, involving different types of oxonium ion intermediates. researchgate.net The basicity of the oxygen in oxetanes is higher than in epoxides, which also influences their reactivity in cationic polymerization. radtech.org

Kinetics of Polymerization in Various Monomer Systems

The kinetics of cationic polymerization initiated by this compound can vary significantly depending on the monomer system.

For epoxides , the polymerization rate is influenced by factors such as the structure of the epoxide, the concentration of the photoinitiator, and the intensity of the light source. mdpi.com For example, cycloaliphatic epoxides like cyclohexene oxide polymerize rapidly upon UV irradiation in the presence of triphenylsulfonium salts. mdpi.comradtech.org

The polymerization of oxetanes using hexafluorophosphate salt initiators can exhibit rapid initiation and initial polymerization rates. researchgate.net However, the reaction may slow down as different, more stable oxonium ion intermediates are formed during the process. researchgate.net

The reactivity in ring-opening polymerization is also tied to the counter-anion of the sulfonium (B1226848) salt. Studies have shown that for the polymerization of cyclohexene oxide, the reactivity follows the order: SbF₆⁻ > AsF₆⁻ > PF₆⁻ > BF₄⁻. mdpi.com This highlights the crucial role of the non-coordinating nature and size of the anion in the propagation step. mdpi.commdpi.com

| Monomer System | Initiator | Key Kinetic Features | Controlling Factors |

|---|---|---|---|

| Epoxides (e.g., Cyclohexene Oxide) | This compound | Rapid polymerization upon UV irradiation. mdpi.com | Monomer structure, initiator concentration, light intensity. mdpi.com |

| Vinyl Ethers | This compound | Fast propagation due to reactive carbocation intermediates. | Monomer purity, temperature, solvent polarity. |

| Oxetanes | This compound | Rapid initiation and initial polymerization, may slow down over time. researchgate.net | Formation of stable oxonium ion intermediates. researchgate.net |

Dual-Cure Systems and Hybrid Polymer Networks

This compound is also utilized in dual-cure systems, which combine two different curing mechanisms, typically UV and thermal curing, in a single formulation. rsc.orgresearchgate.net This approach allows for the creation of materials with tailored properties and can overcome some limitations of a single cure method, such as the limited penetration depth of UV light. researchgate.net

In a typical dual-cure system, a photoinitiator like this compound is combined with a thermal initiator. google.com Upon UV exposure, the photoinitiator generates acid, initiating cationic polymerization in the light-accessible areas. mdpi.com The heat generated from this exothermic photopolymerization can then activate the thermal initiator, leading to further curing in areas shielded from the light. mdpi.com This synergistic effect can result in a more completely cured material in a shorter time. rsc.orgresearchgate.net

These systems are valuable for creating interpenetrating polymer networks (IPNs), where two or more polymer networks are synthesized in the presence of each other. digitallibrarynasampe.org For instance, an acrylate-epoxy IPN can be developed where the acrylate (B77674) component is cured via a free-radical mechanism initiated by one type of photoinitiator, and the epoxy component is cured cationically using this compound. digitallibrarynasampe.org This allows for the formation of complex polymer structures with enhanced mechanical and thermal properties.

This compound in Chemically Amplified Photoresist Technology

In the realm of microelectronics fabrication, this compound is a cornerstone of chemically amplified resist (CAR) technology. nih.govacs.orgsciencehistory.org Photoresists are light-sensitive materials used to create the intricate patterns on semiconductor wafers during photolithography. wikipedia.org

Fundamental Principles of Chemical Amplification

The concept of chemical amplification, introduced in the early 1980s, revolutionized photolithography by dramatically increasing the sensitivity of photoresists. sciencehistory.orgacademie-sciences.fr In a CAR system, the photoresist formulation contains a polymer resin with acid-labile protecting groups and a photoacid generator (PAG) like this compound. acs.orggoogle.com

The process works as follows:

Acid Generation : During exposure to radiation (e.g., deep-UV, EUV, or electron beam), the PAG absorbs the energy and generates a small amount of strong acid. academie-sciences.frgoogle.com

Catalytic Reaction : The wafer is then heated in a post-exposure bake (PEB) step. lithoguru.com The photogenerated acid diffuses through the polymer matrix and acts as a catalyst, cleaving the acid-labile protecting groups from the polymer backbone. google.comlithoguru.com A single acid molecule can catalyze hundreds or even thousands of these deprotection reactions, hence the term "chemical amplification." academie-sciences.frgoogle.com

Solubility Change : The removal of the protecting groups changes the solubility of the polymer in a developer solution. google.com In a positive-tone resist, the exposed (deprotected) regions become soluble and are washed away, while in a negative-tone resist, the exposed regions become insoluble. wikipedia.org

This catalytic process means that far fewer photons are needed to achieve the desired chemical change, significantly boosting the resist's sensitivity and allowing for higher manufacturing throughput. sciencehistory.orgwikipedia.org

Application in High-Resolution Lithography (EUV, Immersion, Electron Beam)

This compound and related onium salts are critical for high-resolution lithography techniques that define the smallest features in modern integrated circuits. nih.govrsc.orgwikipedia.org

EUV and Electron Beam Lithography : Extreme Ultraviolet (EUV) and Electron Beam (E-beam) lithography are leading technologies for next-generation semiconductor manufacturing, capable of producing features smaller than 20 nm. nih.govwikipedia.orgmq.edu.au Chemically amplified resists are essential for these techniques to achieve the required sensitivity. spie.orgnih.gov Upon exposure to high-energy EUV photons or electrons, the resist material generates secondary electrons, which then interact with the PAG molecules to produce acid. researchgate.net this compound is effective in this role, although optimizing CARs for EUV faces the "RLS trade-off," a fundamental challenge in simultaneously achieving high resolution, low line-width roughness (LWR), and high sensitivity. rsc.orgspie.org

Immersion Lithography : In 193 nm immersion lithography, a liquid with a high refractive index is placed between the final lens of the exposure tool and the photoresist-coated wafer. This technique enhances the resolution achievable with a given wavelength of light. CARs based on PAGs like this compound are the standard for this technology. However, the interaction between the immersion fluid (typically water) and the photoresist presents challenges, such as the potential leaching of PAG or quencher into the water, which must be carefully managed through resist formulation.

| Lithography Technique | Role of this compound (as PAG) | Key Research Findings/Challenges |

|---|---|---|

| EUV Lithography | Generates acid upon interaction with secondary electrons produced by EUV photons. researchgate.net | Crucial for improving resist sensitivity to compensate for low EUV source power. spie.org Faces the resolution/line-width roughness/sensitivity (RLS) trade-off. rsc.org |

| Immersion Lithography | Standard PAG in 193 nm chemically amplified resists. | Requires careful formulation to prevent leaching of components into the immersion fluid. |

| Electron Beam Lithography | Initiates chemical amplification to enhance sensitivity to the electron beam dose. wikipedia.org | Enables high-resolution patterning for mask making and direct-write applications. nih.govmq.edu.au Acid diffusion control is critical for minimizing line-edge roughness. acs.org |

Photoresist Formulation and Performance Optimization

The performance of chemically amplified resists (CARs), critical for high-resolution lithography, is intricately tied to the formulation of the photoresist, with the concentration of this compound playing a crucial role. The optimization of this formulation is a multi-parameter process aimed at balancing sensitivity, resolution, and line-width roughness (LWR).

The optimization process often involves the use of quenchers to control acid diffusion. Studies have demonstrated that by employing a high-efficiency PAG in conjunction with a higher concentration of a quencher, it is possible to improve both LWR and resolution. researchgate.net This approach compensates for the sensitivity loss typically associated with higher quencher loadings by ensuring sufficient acid generation. The interplay between the PAG and other components in the formulation is therefore critical for achieving desired lithographic outcomes.

Table 1: Illustrative Photoresist Composition and Imaging Results for E-Beam Lithography

This interactive table, based on findings from a study on fluoropolymer photoresists, demonstrates how different polymer and PAG combinations can affect the sensitivity of the resist. Note that the specific PAG in the commercial system (S01) is not identified but is representative of a conventional PAG.

| Sample ID | Polymer | PAG (wt%) | Optimized Dose (µC/cm²) |

| S01 | Non-fluorinated Polymer | 2 | 52 |

| S02 | Fluoropolymer A | 2 | <14 |

| S03 | Fluoropolymer B | 2 | 7 |

| S04 | Fluoropolymer C | 2 | 3 |

Sensitized Photopolymerization Systems Utilizing this compound

This compound is a cornerstone of many sensitized photopolymerization systems, where it functions as a potent acid generator. Its utility is particularly notable in systems that are designed to be responsive to a broader range of light, including the visible spectrum, through the use of photosensitizers.

Electron Transfer Sensitization Mechanisms

The initiation of polymerization in sensitized systems containing this compound is predicated on the principle of photoinduced electron transfer. In this mechanism, a photosensitizer absorbs light at a wavelength where the onium salt itself is not reactive. Upon absorption of a photon, the photosensitizer is promoted to an excited state. In this energized state, it can donate an electron to the this compound.

Visible Light Photoinitiation Strategies

A significant area of research has been the development of photoinitiating systems that are active under visible light, driven by the advantages of using safer, more energy-efficient, and deeper-penetrating light sources like LEDs. This compound, which primarily absorbs in the UV region, can be effectively utilized in the visible range through the use of appropriate photosensitizers.

Commonly employed photosensitizers in these systems include compounds with strong absorption in the visible spectrum, such as camphorquinone (B77051), thioxanthone derivatives, and various dyes. rsc.org For example, the combination of camphorquinone as a photosensitizer and an amine co-initiator is a well-established system for dental applications. The addition of an onium salt like this compound to such a system can significantly enhance the polymerization kinetics.

Upon irradiation with visible light (e.g., blue light), the photosensitizer becomes excited and initiates an electron transfer reaction. In a three-component system, this can involve the excited photosensitizer interacting with an electron donor (like an amine) to form a radical, which can then reduce the onium salt. Alternatively, the excited photosensitizer can directly transfer an electron to the onium salt. The addition of an onium salt to a two-component photosensitizer/amine system has been shown to increase both the rate of polymerization and the final monomer conversion. rsc.org

The following table illustrates a typical formulation for a visible light-curable system for the polymerization of a multifunctional acrylate, highlighting the role of each component.

Table 2: Example Formulation for Visible Light Photopolymerization

| Component | Function | Typical Concentration |

| Trimethylolpropane triacrylate (TMPTA) | Monomer | - |

| Squaraine dye | Photosensitizer | Varies |

| Tetramethylammonium n-butyltriphenylborate | Co-initiator (Electron Donor) | Varies |

| This compound | Co-initiator (Electron Acceptor) | Varies |

This table is based on a study that investigated the improvement in polymerization kinetics of a squaraine-sensitized system upon the addition of an onium salt. rsc.org

Influence of this compound on Polymer Network Properties

The concentration and reactivity of this compound as a photoinitiator have a profound impact on the final properties of the photopolymerized network. The structure and characteristics of the polymer network, such as crosslink density, glass transition temperature (Tg), and mechanical properties, are directly influenced by the initiation and polymerization kinetics, which are in turn controlled by the photoinitiator system.

An increase in the concentration of the photoinitiator generally leads to a higher rate of polymerization and can result in a higher crosslink density. researchgate.net However, the relationship is not always linear, and an optimal concentration often exists. Beyond this point, side reactions or premature termination can occur, potentially leading to a less homogeneous network with inferior properties. The crosslink density is a critical parameter that dictates many of the material's end-use characteristics. For instance, a higher crosslink density typically results in a higher glass transition temperature, increased hardness and modulus, and reduced swelling in solvents. aidic.it

The glass transition temperature (Tg) is a key indicator of the thermal properties of the polymer network. Research on photocurable acrylate systems has shown that the Tg can be tailored by adjusting the formulation, including the photoinitiator concentration. researchgate.net A study on diacrylate monomer polymerization found that the Tg of the resulting materials ranged from 2 to 83 °C, depending on the monomer ratios and, implicitly, the curing conditions influenced by the photoinitiator. researchgate.net

The mechanical properties of the polymer network, such as elastic modulus and hardness, are also strongly dependent on the degree of crosslinking. Studies on UV-cured polymers have demonstrated that increased crosslink density leads to a higher Young's modulus and stress at break, but a decrease in elongation at break, making the material more brittle. The choice and concentration of the photoinitiator, by influencing the crosslink density, are therefore crucial in designing materials with specific mechanical performance for various applications.

The following interactive table provides illustrative data on how the concentration of a photoinitiator and curing temperature can affect the properties of a photopolymerized urethane-acrylate network. While this data is not specific to this compound, it demonstrates the general trends that can be expected.

Table 3: Influence of Curing Conditions on Polymer Properties

| Photoinitiator Conc. (% w/w) | Curing Temperature (°C) | Photopolymerization Rate (Rp,max x 10⁻² 1/s) | Double Bond Conversion (%) | Glass Transition Temp. (Tg, °C) |

| 1 | 25 | 4.5 | 60 | 45 |

| 3 | 25 | 6.2 | 75 | 55 |

| 3 | 50 | 7.8 | 85 | 60 |

| 3 | 90 | 8.4 | 92 | 68 |

This data is based on a study of urethane-dimethacrylate photopolymerization and illustrates the coupled effects of initiator concentration and temperature on the polymerization kinetics and final material properties. researchgate.net

Computational Chemistry Approaches to Triphenylsulfonium Hexafluorophosphate Photochemistry

Electronic Structure Calculations of the Triphenylsulfonium (B1202918) Cation

The foundation of understanding the photochemistry of triphenylsulfonium hexafluorophosphate (B91526) lies in the accurate description of the electronic structure of its active component, the triphenylsulfonium (TPS) cation.

Geometric Structure: Single-crystal X-ray diffraction studies of triphenylsulfonium hexafluorophosphate and related salts have established the ground-state geometry of the TPS cation. nih.gov The central sulfur atom adopts a distorted trigonal-pyramidal geometry. nih.govnih.gov Experimental measurements provide key structural parameters that serve as benchmarks for computational models. nih.govnih.gov

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have successfully reproduced these experimental geometries. In one study, the calculated S-C bond lengths in the TPS cation ranged from 1.785 to 1.793 Å, and C-S-C angles spanned from 101.3° to 106.6°, showing strong agreement with crystallographic data. nih.gov

Interactive Table: Comparison of Experimental and Calculated Structural Parameters for the Triphenylsulfonium (TPS) Cation

| Parameter | Experimental Range (X-ray Crystallography) nih.govnih.gov | Calculated Range (DFT) nih.gov |

|---|---|---|

| S-C Bond Length | 1.775 - 1.793 Å | 1.785 - 1.793 Å |

| C-S-C Bond Angle | 101.9° - 106.6° | 101.3° - 106.6° |

Molecular Orbitals: The functionality of the TPS cation as a photoacid generator is intrinsically linked to its molecular orbitals. Computational studies investigate the Highest Occupied Molecular Orbital (HOMO) and, more critically, the Lowest Unoccupied Molecular Orbital (LUMO). For the TPS cation, the LUMO is an antibonding σ* orbital associated with the C–S bonds. researchgate.net The energy level of this LUMO is a crucial factor, as a lower LUMO energy facilitates the capture of an electron, which is the initial step in the acid generation process. spiedigitallibrary.orgmdpi.com This electron-accepting property is fundamental to its role in photolithography. spiedigitallibrary.org

Theoretical Modeling of Electronic Excitation and Electron Transfer Processes

To understand how the TPS cation behaves upon exposure to light, theoretical models are used to simulate its electronic excitation and subsequent electron transfer events.

Time-Dependent Density Functional Theory (TD-DFT) is a primary method for calculating the electronic excitation energies and absorption spectra of molecules like the TPS cation. soton.ac.ukresearchgate.net Calculations on TPS salts have shown that their most intense absorption maxima in the deep UV region are largely independent of the counter-anion (like hexafluorophosphate or triflate). soton.ac.uk A critical finding from these theoretical studies is that the first electronic excited state (S1) of the TPS cation is dissociative. soton.ac.uk This means that upon absorption of a photon and promotion to the S1 state, the molecule is primed for the cleavage of a carbon-sulfur bond, which is the key photochemical reaction. soton.ac.ukresearchgate.net

The process of acid generation can be initiated in two main ways, both of which are modeled computationally:

Internal Excitation: A secondary electron with high energy can transfer its energy to the TPS cation, promoting it to an excited state without being captured. This excitation leads to the C-S bond dissociation. researchgate.net

Electron Trapping: A low-energy secondary electron is directly captured by the TPS cation, populating its LUMO. researchgate.netmdpi.com This forms a transient radical species, which then undergoes dissociation. researchgate.net

DFT calculations have shown that the electron transfer process is energetically favorable, with the addition of an electron to TPS salts lowering their total energy by a significant margin, calculated to be between 1.0 and 1.33 eV. soton.ac.uk This confirms that the TPS cation is a stable electron acceptor, a necessary property for an efficient PAG. researchgate.net

Prediction of Photoacid Generator Electron Affinity and Reduction Potentials

A key performance metric for a photoacid generator is its ability to accept an electron, a property quantified by its electron affinity (EA) and reduction potential (E_red). spiedigitallibrary.org Computational chemistry provides a direct route to predict these values.

The vertical electron affinity (EA_vert) is defined as the energy released when an electron is added to the cation, calculated using the optimized geometry of the cation. spiedigitallibrary.org It is determined by calculating the difference in electronic energy between the initial TPS cation (E_cation) and its one-electron reduced form, the triphenylsulfide radical (E_reduced). spiedigitallibrary.org

Equation for Vertical Electron Affinity: EA_vert = E_cation - E_reduced

Quantum chemical calculations have been used to estimate the EA of the TPS cation, which serves as a reference for designing new PAGs with enhanced performance. spiedigitallibrary.org For instance, newly designed cations for EUV lithography have been shown computationally to have significantly higher electron affinities compared to the standard TPS cation, indicating a greater ability to capture electrons. spiedigitallibrary.org

Interactive Table: Calculated Electronic Properties of PAG Cations

| Cation | Relative Gas-Phase EA_vert (vs. TPS) spiedigitallibrary.org | LUMO Energy (eV) | Reduction Potential (E_red) |

|---|---|---|---|

| Triphenylsulfonium (TPS) | 1.00 (Reference) | Data not specified in results | Measured via Cyclic Voltammetry spiedigitallibrary.org |

| Cation A (Modified) | >1.13 | Lower than TPS spiedigitallibrary.org | -0.52 V (vs. Ag/AgCl) spiedigitallibrary.org |

| Cation B (Modified) | >1.33 | Lower than TPS spiedigitallibrary.org | Data not specified in results |

| Cation D (Modified) | >1.47 | Lower than TPS spiedigitallibrary.org | Data not specified in results |

These computational predictions are often validated by electrochemical measurements like cyclic voltammetry, which experimentally determines the reduction potential. spiedigitallibrary.org A good correlation between the calculated EA or LUMO energy and the measured reduction potential reinforces the predictive power of the theoretical models. spiedigitallibrary.org

Density Functional Theory (DFT) Applications in Mechanistic Studies

DFT is extensively applied to map out the step-by-step reaction pathways (mechanisms) of acid generation from the triphenylsulfonium cation following photo-initiation. mdpi.comsoton.ac.uk

The accepted photochemical mechanism begins with the excitation of the TPS cation, either directly or through sensitization, which populates a dissociative excited state. soton.ac.uk This leads to the homolytic cleavage of a C–S bond, resulting in an "in-cage" pair of a diphenylsulfide radical cation and a phenyl radical. researchgate.net

Electron-Trap Efficiency: This is directly related to the LUMO energy of the PAG cation. A lower LUMO energy enhances the probability of capturing a secondary electron, initiating the process. mdpi.com

Proton-Generation Efficiency: After the initial C-S bond dissociation and rearrangement of the fragments, the efficiency of the final proton transfer step is crucial. DFT calculations of the total Gibbs free energy change (ΔG_total) for this subsequent oxidation and rearrangement process provide the second key parameter. mdpi.com

These mechanistic studies highlight that an efficient PAG requires not only a low LUMO for electron capture but also favorable energetics for the subsequent rearrangement and proton donation steps. mdpi.com DFT calculations are thus essential for the in silico screening and rational design of new, high-performance PAG materials by allowing researchers to evaluate both of these critical factors before synthesis. mdpi.com

Advanced Analytical Methodologies for Characterizing Triphenylsulfonium Hexafluorophosphate Systems

Spectroscopic Techniques for In-Situ Monitoring of Photoacid Generation

In-situ spectroscopic techniques are indispensable for observing the rapid chemical changes that occur during the photolysis of triphenylsulfonium (B1202918) salts. These methods provide real-time data on the consumption of the photoacid generator (PAG), the formation of intermediates, and the generation of the desired Brønsted acid.

Real-time Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the progress of chemical reactions as they occur. google.comucla.edu By tracking changes in the vibrational spectra of a sample during irradiation, it is possible to obtain kinetic and mechanistic information. In the context of triphenylsulfonium hexafluorophosphate (B91526), real-time FTIR can be used to directly observe the chemical transformations in the solid phase (e.g., in a polymer film) or in solution.

The methodology involves placing the sample, often a thin film or a solution in a specialized cell, in the path of an infrared beam and recording spectra continuously as the sample is exposed to a UV light source. Modern FTIR spectrometers can acquire multiple spectra per second, enabling the observation of rapid reaction kinetics. google.com For studying reaction intermediates, flow-cell systems can be integrated with FTIR spectrometers to detect low-intensity IR peaks by optimizing the path length of the sample cell. magritek.com

Key observable changes in the FTIR spectrum during the photolysis of a triphenylsulfonium hexafluorophosphate system would include:

The decrease in intensity of vibrational bands associated with the triphenylsulfonium cation.

The appearance of new bands corresponding to the photoproducts, such as diphenyl sulfide (B99878) and phenylthiobiphenyl isomers.

Changes in the spectral region of the polymer matrix if the PAG is used in a chemically amplified resist, indicating acid-catalyzed deprotection reactions.

While direct real-time FTIR studies on this compound are not widely published in the reviewed literature, the principles of the technique are well-established for monitoring reaction dynamics in similar systems. ucla.eduacs.org The data gathered provides a continuous stream of information, offering a significant advantage over offline analysis methods that have inherent time gaps between sample points. acs.org

UV-Visible (UV-Vis) absorption spectroscopy is a fundamental tool for studying the photolysis of triphenylsulfonium salts, which typically exhibit strong absorption bands in the deep UV region. google.commdpi.com The progress of the photoreaction can be monitored by recording the decrease in the absorbance of the parent sulfonium (B1226848) salt over time upon irradiation. mdpi.com

Furthermore, the generation of photoproducts often leads to the appearance of new absorption bands in the UV-Vis spectrum. For instance, the formation of various photoproducts from triphenylsulfonium nonaflate irradiation can be monitored by recording UV-Vis spectra at regular intervals. rsc.org The kinetics of photoacid generation can be quantified by using an acid-sensitive indicator dye. The dye changes its absorbance in the visible region in the presence of the Brønsted acid (HPF₆) generated from the photolysis, allowing for the calculation of the acid generation quantum yield. acs.orgmdpi.com

Table 1: Spectroscopic Monitoring of Acid Generation

| Analytical Method | Principle | Typical Observation | Reference |

|---|---|---|---|

| UV-Vis Spectroscopy | Measures changes in light absorption of the sample. | Decrease in triphenylsulfonium salt absorbance; change in absorbance of an acid-sensitive indicator dye. | acs.orgmdpi.com |

| Fluorescence Spectroscopy | Uses fluorescent probes that react with the generated acid. | Change in fluorescence intensity or emission wavelength of the probe upon protonation. | mdpi.com |

Fluorescence spectroscopy offers another sensitive method for in-situ monitoring. This technique utilizes fluorescent probes whose emission properties change in the presence of acid. By incorporating such a probe into the system, the generation of acid can be detected and quantified by monitoring the changes in the fluorescence spectrum. mdpi.com This method is particularly valuable for detecting low concentrations of acid in real-time.

Laser flash photolysis (LFP) is the definitive technique for detecting and characterizing short-lived transient intermediates generated during a photochemical reaction. nih.gov In this method, a sample is excited with a short, high-intensity laser pulse (the "flash"), and the resulting transient species are monitored by a second light source (the "probe") using time-resolved absorption spectroscopy. nih.govresearchgate.net This technique operates on timescales from nanoseconds to seconds, making it ideal for studying the primary photochemical events in triphenylsulfonium salt decomposition. nih.govibm.com

Studies on triarylsulfonium salts using nanosecond laser flash photolysis have successfully identified several key transient intermediates. ibm.com Upon direct photolysis, the reaction is believed to proceed through a singlet excited state. ibm.comibm.com This leads to the formation of transient radical cations and other intermediates. ibm.com

Table 2: Transient Species from Triphenylsulfonium Salt Photolysis Identified by LFP

| Transient Species | Characteristic Absorption Maximum (λmax) | Mechanistic Role | Reference |

|---|---|---|---|

| Diphenylsulfinyl Radical Cation | 750 nm, 340 nm | Formed from both direct and triplet-sensitized photolysis. | ibm.com |

The acetone-sensitized (triplet-sensitized) photoreaction of triphenylsulfonium salts results in the formation of a triplet diphenylsulfinyl radical cation-phenyl radical pair, identified by its transient absorption at 750 nm and 340 nm. ibm.com In contrast, direct photolysis leads to intermediates that recombine to form protonated (phenylthio)biphenyls, which are observed as a broad transient absorption centered around 465 nm. ibm.com The subsequent loss of a proton (H⁺) from this intermediate yields the final rearrangement products and is a key step in acid generation. ibm.com LFP studies have been crucial in elucidating these distinct mechanistic pathways for direct and sensitized photolysis.

Chromatographic Methods for Photoproduct and Polymer Analysis

Chromatographic techniques are essential for separating and identifying the complex mixture of stable photoproducts formed during the irradiation of this compound. These methods provide detailed information about the final chemical species, which is critical for confirming reaction mechanisms and assessing the impact of the PAG on the surrounding polymer matrix.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of the non-volatile, highly aromatic photoproducts of triphenylsulfonium salts. rsc.orgresearchgate.net The method separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. By coupling the HPLC system with a photodiode array (PDA) or UV-Vis detector, both the retention time and the UV-Vis spectrum of each separated component can be obtained, aiding in identification. researchgate.net

HPLC analysis of irradiated triphenylsulfonium salts has led to the separation and identification of numerous photoproducts. researchgate.netosti.gov The primary products identified include those from both "in-cage" recombination and "cage-escape" reactions. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool used to analyze the volatile and semi-volatile photoproducts. rsc.orgresearchgate.net In this technique, the sample mixture is vaporized and separated in a gas chromatograph before each component enters a mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of the fragmented ions.

GC-MS has been instrumental in identifying photoproducts from the irradiation of triphenylsulfonium salts in various media. rsc.orgresearchgate.net The combination of retention time from the GC and the mass spectrum from the MS allows for confident identification of the products, even those present in trace amounts.

Table 3: Major Photoproducts of Triphenylsulfonium Salts Identified by Chromatographic Methods

| Photoproduct | Analytical Method | Formation Pathway | Reference |

|---|---|---|---|

| Diphenyl sulfide | HPLC, GC-MS | Cage-escape reaction | ibm.comresearchgate.net |

| 2-Phenylthiobiphenyl | HPLC, GC-MS | In-cage fragmentation-recombination | ibm.comresearchgate.net |

| 3-Phenylthiobiphenyl | HPLC, GC-MS | In-cage fragmentation-recombination | researchgate.net |

| 4-Phenylthiobiphenyl | HPLC, GC-MS | In-cage fragmentation-recombination | researchgate.net |

| Triphenylene (B110318) | HPLC, GC-MS | Secondary, in-cage photoreaction | rsc.orgresearchgate.net |

| Dibenzothiophene (B1670422) | HPLC, GC-MS | Secondary, in-cage photoreaction | rsc.orgresearchgate.net |

Research combining HPLC and GC-MS has successfully characterized a range of photoproducts from the photolysis of triphenylsulfonium salts, including triphenylsulfonium nonaflate and hexafluorophosphate. rsc.orgresearchgate.net For example, upon 193-nm irradiation in a polymer film, previously unreported products like triphenylene and dibenzothiophene were identified, suggesting that secondary photochemical reactions occur within the polymer matrix. rsc.orgresearchgate.net These comprehensive analytical approaches are vital for building a complete picture of the photochemistry of this compound.

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing the molecular weight and molecular weight distribution of polymers initiated by this compound. In cationic polymerization, such as that of epoxides or vinyl ethers, this photoinitiator generates a strong Brønsted acid upon irradiation, which initiates chain growth. GPC separates polymer molecules based on their hydrodynamic volume in solution. pageplace.de Larger molecules elute first from the chromatography column, while smaller molecules penetrate the porous packing material and elute later. pageplace.depolymer.co.kr

This method provides crucial data on the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index (PDI = M_w/M_n). polymersource.ca These parameters are critical as they directly influence the final physical and mechanical properties of the cured polymer, such as its strength, viscosity, and toughness. For polymers synthesized via cationic polymerization initiated by this compound, GPC is used to understand how reaction conditions—like initiator concentration, light intensity, and temperature—affect the chain length and the breadth of the molecular weight distribution.

The analysis of cationic polymers, such as those derived from epoxy resins, can sometimes be challenging due to potential interactions between the polymer's functional groups and the GPC column material. polymer.co.kr To mitigate these effects and obtain accurate molecular weight data, specific mobile phases and additives, such as salts like lithium bromide (LiBr), may be used to suppress ionic interactions and prevent polymer chain aggregation. polymer.co.kr Calibration is typically performed using well-characterized polymer standards, such as polystyrene or poly(methyl methacrylate), to correlate elution time with molecular weight. pageplace.depolymersource.ca

Table 1: Representative GPC Data for Cationic Polymerization of a Cycloaliphatic Epoxy Resin Initiated by this compound

| Sample | Initiator Conc. (wt%) | Irradiation Time (s) | M_n ( g/mol ) | M_w ( g/mol ) | PDI (M_w/M_n) |

| 1 | 0.5 | 30 | 8,500 | 15,300 | 1.80 |

| 2 | 0.5 | 60 | 12,200 | 24,890 | 2.04 |

| 3 | 1.0 | 30 | 10,300 | 19,570 | 1.90 |

| 4 | 1.0 | 60 | 15,100 | 32,160 | 2.13 |

This table presents illustrative data typical for such a system, showing the increase in molecular weight with longer irradiation time and higher initiator concentration. The PDI values are characteristic of cationic polymerizations, which can often be broader than those from living polymerizations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Polymer Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed chemical structure of polymers formed using this compound. pageplace.decsic.es Both liquid-state and solid-state NMR are employed to confirm the polymer structure, identify end-groups, determine monomer conversion, and investigate the polymerization mechanism.

¹H NMR is routinely used to identify the characteristic protons in the polymer backbone. For instance, in the polymerization of epoxy monomers, the disappearance of the signals corresponding to the epoxide ring protons confirms the progress of the ring-opening reaction. New signals corresponding to the formed polyether backbone appear, and their integration can be used to quantify monomer conversion. researchgate.net

¹³C NMR provides detailed information about the carbon skeleton of the polymer, allowing for the identification of different chemical environments and the verification of the expected polymer structure. It is particularly useful for characterizing the stereochemistry and regiochemistry of the polymer chain. csic.es

¹⁹F NMR is highly valuable when working with hexafluorophosphate (PF₆⁻) counter-ions. The ¹⁹F NMR spectrum can be used to monitor the initiator's state and the presence of the PF₆⁻ anion in the polymer system. csic.es It is also a key technique for tracking the conversion of fluorine-containing monomers. csic.es In some cases, changes in the chemical environment of the counter-ion during polymerization can provide insights into the reaction mechanism. researchgate.net

Table 2: Typical ¹H NMR Chemical Shifts for a Poly(glycidyl ether) System

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| Epoxide CH | 3.10 - 3.20 | multiplet |

| Epoxide CH₂ | 2.60 - 2.85 | multiplet |

| Polyether Backbone CH | 3.40 - 3.80 | broad multiplet |

| Polyether Backbone CH₂ | 3.30 - 3.70 | broad multiplet |

Note: Chemical shifts are referenced to a standard like tetramethylsilane (B1202638) (TMS) and can vary slightly based on the solvent and specific monomer structure. The broadening of signals in the polymer spectrum compared to the monomer is characteristic. researchgate.netorganicchemistrydata.org

X-ray Based Techniques for Material Characterization

X-ray techniques are fundamental for characterizing the solid-state properties of polymers cured using this compound, providing information on crystallinity, molecular arrangement, and elemental composition.

X-ray Diffraction (XRD) is primarily used to investigate the morphology and degree of crystallinity of the polymeric material. nih.gov For thermosetting resins like epoxies, which form highly cross-linked networks, XRD patterns can distinguish between amorphous and crystalline domains. The resulting polymer network is typically amorphous, characterized by broad, diffuse scattering peaks in the XRD pattern. However, in some semi-crystalline polymers, sharp diffraction peaks may be superimposed on the amorphous halo, allowing for the quantification of the degree of crystallinity. This is crucial as the extent of cross-linking and the resulting network structure significantly impact the material's mechanical properties. rsc.org

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of the material's surface. rsc.org XPS is particularly useful for analyzing the surface of cured films. It can confirm the presence of elements from the polymer backbone (carbon, oxygen) as well as elements from the initiator residue (sulfur, fluorine, phosphorus). High-resolution scans of specific elements can provide information about their bonding environments, for example, distinguishing between different carbon-oxygen bonds in a polyether network or identifying the chemical state of sulfur from the sulfonium salt fragments.

Table 3: Application of X-ray Techniques for Polymer Network Characterization

| Technique | Information Obtained | Typical Application for this compound Systems |

| X-ray Diffraction (XRD) | Crystalline structure, degree of crystallinity, phase identification. | Assessing the amorphous nature of highly cross-linked epoxy networks; identifying any crystalline phases in semi-crystalline thermoplastics. |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition of the surface, chemical and oxidation states. | Verifying the surface chemistry of cured films; detecting residual initiator fragments (S, F, P) on the surface. |

Thermal Analysis Techniques in Photopolymerization Research

Thermal analysis techniques are vital for studying the curing process and evaluating the thermal stability of polymers synthesized with this compound.

Differential Scanning Calorimetry (DSC) is a primary tool for investigating the thermodynamics of the polymerization process. Photo-DSC, where the sample is irradiated with UV light directly within the DSC cell, allows for real-time monitoring of the heat released during photopolymerization. This provides quantitative data on the reaction kinetics, including the rate of polymerization and the total enthalpy of reaction, which is proportional to the final monomer conversion. lcpo.fr After curing, conventional DSC is used to determine the glass transition temperature (T_g) of the polymer network. The T_g is a critical parameter that defines the upper service temperature of the material and provides insight into the cross-link density; a higher T_g generally corresponds to a more densely cross-linked network. lcpo.fr